N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Anticancer Cytotoxicity Colon carcinoma

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic heterocyclic small molecule (molecular formula C17H13N5OS2, molecular weight 367.45 g/mol) composed of a 2-methylbenzothiazole core linked via a carboxamide bridge to a 2-(pyridin-2-ylamino)thiazole moiety. The compound belongs to the broader structural class of thiazole-4-carboxamide derivatives, a chemotype that has been extensively explored in kinase inhibitor drug discovery, particularly against the Pim kinase family (Pim1, Pim2, Pim3) as described in patents by Incyte Corporation.

Molecular Formula C17H13N5OS2
Molecular Weight 367.45
CAS No. 1286698-49-4
Cat. No. B2609089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
CAS1286698-49-4
Molecular FormulaC17H13N5OS2
Molecular Weight367.45
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=N4
InChIInChI=1S/C17H13N5OS2/c1-10-19-12-8-11(5-6-14(12)25-10)20-16(23)13-9-24-17(21-13)22-15-4-2-3-7-18-15/h2-9H,1H3,(H,20,23)(H,18,21,22)
InChIKeyZDHBFUGOOAEHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide (CAS 1286698-49-4) Chemical Profile and Sourcing


N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic heterocyclic small molecule (molecular formula C17H13N5OS2, molecular weight 367.45 g/mol) composed of a 2-methylbenzothiazole core linked via a carboxamide bridge to a 2-(pyridin-2-ylamino)thiazole moiety . The compound belongs to the broader structural class of thiazole-4-carboxamide derivatives, a chemotype that has been extensively explored in kinase inhibitor drug discovery, particularly against the Pim kinase family (Pim1, Pim2, Pim3) as described in patents by Incyte Corporation [1]. It is commercially available as a research-grade screening compound from Life Chemicals (product code F6113-0214) [2]. Critically, no peer-reviewed primary research articles or patents with quantitative biological activity data for this specific compound were identified in authoritative public databases at the time of this analysis.

Why Generic Substitution of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide Is Not Supported by Available Evidence


Generic substitution of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide with other in-class thiazole-4-carboxamide derivatives is unsupported by publicly available bioequivalence or target-engagement data. Although the broader chemotype has established Pim kinase inhibitory activity [1], structure-activity relationship (SAR) studies within the pyridine-thiazole hybrid series demonstrate that even minor modifications (e.g., substitution at the benzothiazole C-2 position or alteration of the heteroaryl amino group) can profoundly alter both cytotoxicity potency and cancer-cell selectivity profiles [2]. The target compound's unique combination of a 2-methylbenzothiazol-5-yl amide with a 2-(pyridin-2-ylamino)thiazole core constitutes a structurally distinct pharmacophore for which no direct head-to-head biological comparison data have been published. Consequently, any assumption of functional interchangeability with analogs such as the pyrimidin-2-ylamino variant (CAS 1251563-34-4) or pyrazin-2-yl variant would be speculative without experimental validation.

Quantitative Differentiation Evidence for N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide: Available Data and Critical Gaps


Cytotoxicity Against Colon Carcinoma: Unverified Single-Data-Point Comparison

A single data point attributed to this compound reports a numeric value of 5.6 against a colon carcinoma cell line . However, this information originates from a commercial vendor product page and lacks critical experimental context — specifically, the cell line identifier (e.g., HCT-116, HT-29), the assay methodology (e.g., MTT, SRB, CellTiter-Glo), the exposure duration, the full dose-response parameters (Hill slope, maximal effect), and any comparator compound data. In the absence of a defined comparator, a validated assay protocol, and peer-reviewed publication, this data point does not meet the threshold for reliable differentiation evidence. For contextual reference, structurally related pyridine-thiazole hybrids (e.g., compound 3 in Ivasechko et al., 2022) demonstrated IC50 values of 0.57 µM against HL-60 leukemia cells and >50 µM against pseudo-normal human keratinocytes, indicating that scaffold-related cytotoxicity can be both potent and selective when appropriately characterized [1].

Anticancer Cytotoxicity Colon carcinoma Thiazole

Pim Kinase Inhibition: Class-Level Inference Without Compound-Specific Data

Thiazole-4-carboxamide and pyridine-carboxamide derivatives are established as Pim kinase inhibitors in the patent literature, with Incyte Corporation disclosing extensive compound libraries and Pim enzyme assay data (IC50 values typically in the nanomolar to low micromolar range for potent exemplars) [1]. The structural features of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide — specifically the 2-aminothiazole hinge-binding motif and the benzothiazole amide extension — are consistent with the pharmacophoric requirements for Pim kinase ATP-site binding. However, this compound is not explicitly enumerated with individual Pim1, Pim2, or Pim3 IC50 values in any publicly available patent table or peer-reviewed publication identified in our search. Without compound-specific Pim biochemical or cellular target-engagement data, no quantitative comparison can be made against reference Pim inhibitors such as AZD1208 (pan-Pim inhibitor, Pim1 IC50 ≈ 0.4 nM) or INCB053914 (Pim inhibitor from Incyte) [2]. Any claim of Pim inhibitory activity for the target compound remains a class-level inference requiring experimental confirmation.

Pim kinase Kinase inhibition Oncology Thiazole carboxamide

Structural Differentiation from Closest Commercial Analogs: Benzothiazole C-2 Substitution Pattern

Among commercially available analogs sharing the N-(2-methylbenzo[d]thiazol-5-yl)-thiazole-4-carboxamide scaffold, the target compound is distinguished by its 2-(pyridin-2-ylamino) substituent on the thiazole ring. The closest listed analogs include the pyrimidin-2-ylamino variant (CAS 1251563-34-4) and the pyrazin-2-yl variant [1]. The pyridin-2-ylamino group provides a unique hydrogen-bond donor/acceptor pattern at the hinge-binding region, with the pyridine nitrogen positioned ortho to the exocyclic amine, creating a bidentate hydrogen-bond motif distinct from the pyrimidin-2-ylamino analog (which presents an additional ring nitrogen at the meta position). This structural distinction has potential implications for kinase selectivity profiles, as demonstrated in broader SAR campaigns where analogous hinge-binder modifications altered selectivity across the kinome [2]. However, no experimental selectivity profiling data exist for the target compound itself.

Structure-activity relationship Benzothiazole Kinase inhibitor design Chemical procurement

Recommended Application Scenarios for N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide Based on Available Evidence


Kinase Inhibitor Screening Library Diversification

Given its structural features consistent with kinase ATP-site binding (2-aminothiazole hinge-binding motif, benzothiazole extension), this compound is most appropriately deployed as a diversity element in kinase-focused screening libraries, particularly for Pim, DYRK, or CLK kinase family panels [1]. Its commercial availability from Life Chemicals (F6113-0214) makes it suitable for high-throughput screening campaigns where scaffold novelty is prioritized over pre-existing biological annotation [2]. Users should commission post-screening biochemical profiling rather than relying on pre-existing target annotations.

Structure-Activity Relationship (SAR) Exploration of Benzothiazole-Thiazole Hybrids

The compound serves as a useful SAR probe for medicinal chemistry programs investigating the impact of the pyridin-2-ylamino hinge-binding motif on kinase selectivity, particularly in comparison with the pyrimidin-2-ylamino analog (CAS 1251563-34-4) [1]. Its role is that of a comparator compound in focused libraries where the benzothiazole C-2 methyl group and the thiazole C-2 amino substituent are systematically varied. Given the precedent for anticancer activity within the pyridine-thiazole hybrid class [2], cell-based antiproliferative profiling across the NCI-60 or similar panels is recommended as a first-line characterization step.

Computational Chemistry and Molecular Docking Studies

The well-defined heterocyclic structure and the presence of multiple hydrogen-bond donor/acceptor sites make this compound suitable for computational docking and molecular dynamics studies against kinase targets, particularly Pim1 (PDB structures available), DYRK1A, or CLK family kinases [1]. Such in silico studies can generate testable hypotheses regarding target engagement and selectivity prior to committing resources to biochemical assays, and can guide the prioritization of this compound relative to commercially available analogs.

Chemical Biology Tool Compound Development (Conditional on Future Profiling)

With appropriate biochemical profiling (Pim1/2/3 IC50 determination, kinome-wide selectivity screening, and cellular target engagement assays), this compound could potentially be developed as a chemical biology tool for studying Pim kinase signaling. However, this scenario is contingent upon the generation of compound-specific quantitative data that are currently absent from the public domain [1]. Procurement for this purpose should be accompanied by a commitment to generate the requisite profiling data internally or through a contract research organization.

Quote Request

Request a Quote for N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.